molecular formula C19H21NOS B1359500 4-Methyl-4'-thiomorpholinomethylbenzophenone CAS No. 898782-28-0

4-Methyl-4'-thiomorpholinomethylbenzophenone

Cat. No. B1359500
M. Wt: 311.4 g/mol
InChI Key: IHGCJZZOIOYLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-4’-thiomorpholinomethylbenzophenone is a chemical compound with the molecular formula C19H21NOS . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 4-Methyl-4’-thiomorpholinomethylbenzophenone is represented by the formula C19H21NOS . The molecular weight of this compound is 311.4 g/mol.


Physical And Chemical Properties Analysis

4-Methyl-4’-thiomorpholinomethylbenzophenone has a molecular weight of 311.4 g/mol. More detailed physical and chemical properties are not provided in the search results and would likely require laboratory analysis to determine.

Scientific Research Applications

Antimicrobial Activity

One of the key applications of derivatives of 4-Methyl-4'-thiomorpholinomethylbenzophenone, particularly thiomorpholine derivatives, is in antimicrobial activities. Kardile and Kalyane (2010) synthesized aromatic and heterocyclic derivatives aimed at increasing the microbial intracellular concentration and decreasing microbial resistance. Their study found these new compounds exhibited significant antimicrobial properties D. Kardile & N. Kalyane, 2010.

Photophysics in Polymer Synthesis

In the field of polymer science, derivatives of 4-Methyl-4'-thiomorpholinomethylbenzophenone have been used in the synthesis and study of photophysical properties of polymers. Jenekhe, Lu, and Alam (2001) synthesized donor−acceptor conjugated copolymers and oligomers and investigated their solution and solid-state photophysics S. Jenekhe, Liangde Lu, & Maksudul M. Alam, 2001.

Corrosion Inhibition

Another significant application is in the area of corrosion inhibition. Prabhu et al. (2008) investigated the effects of certain Schiff’s bases on the corrosion of mild steel in hydrochloric acid solution. Their study showed that these compounds, which include derivatives of 4-Methyl-4'-thiomorpholinomethylbenzophenone, were effective in inhibiting corrosion R. Prabhu et al., 2008.

Synthesis and Structural Analysis

In terms of synthesis and structural analysis, Sun et al. (2021) synthesized 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and determined its structure using various spectroscopic methods and X-ray diffraction Hong Sun et al., 2021.

Biodegradation and Chemotaxis

In environmental science, derivatives of 4-Methyl-4'-thiomorpholinomethylbenzophenone have been studied for their biodegradation properties. Bhushan et al. (2000) isolated a microorganism capable of degrading 3-methyl-4-nitrophenol, a compound related to 4-Methyl-4'-thiomorpholinomethylbenzophenone, highlighting its potential in environmental decontamination B. Bhushan et al., 2000.

Fluorescent Chemosensor

Derivatives of 4-Methyl-4'-thiomorpholinomethylbenzophenone have also been used in the development of fluorescent chemosensors. Manna, Chowdhury, and Patra (2020) presented a Schiff base receptor derived from this compound for detecting Al3+ ions, demonstrating its utility in chemical analysis A. K. Manna, S. Chowdhury, & G. Patra, 2020.

Safety And Hazards

While specific safety and hazard information for 4-Methyl-4’-thiomorpholinomethylbenzophenone is not provided in the search results, it is generally advised to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

(4-methylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-15-2-6-17(7-3-15)19(21)18-8-4-16(5-9-18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGCJZZOIOYLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642899
Record name (4-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4'-thiomorpholinomethylbenzophenone

CAS RN

898782-28-0
Record name Methanone, (4-methylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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